5-Benzylidenebarbituric acid
Overview
Description
5-Benzylidenebarbituric acid is a derivative of barbituric acid, characterized by the presence of a benzylidene group at the 5-position. This compound is known for its diverse biological activities and has been extensively studied in organic and medicinal chemistry . The compound is synthesized through the Knoevenagel condensation reaction, which involves the reaction of barbituric acid with benzaldehyde .
Mechanism of Action
Target of Action
5-Benzylidenebarbituric acid, also known as Benzalbarbituric acid, is a derivative of barbituric acid and has been found to display a wide range of biological activities . The primary targets of this compound are various enzymes such as urease , xanthine oxidase , and tyrosinase . These enzymes play crucial roles in various biochemical processes in the body.
Mode of Action
The interaction of this compound with its targets involves the formation of Michael adducts with nucleophiles . This is due to the presence of a strongly polarized exocyclic double bond in this compound, which carries a positive partial charge on the methyne carbon atom . This allows it to form Michael adducts with nucleophiles such as alkoxides, amines, thiols, water, and C-nucleophiles derived from active methylene compounds .
Biochemical Pathways
The interaction of this compound with its enzyme targets affects various biochemical pathways. For instance, by inhibiting the enzyme urease, it can potentially affect the urea cycle . Similarly, by inhibiting xanthine oxidase, it can influence purine metabolism . The exact downstream effects of these interactions on the biochemical pathways are complex and depend on various factors, including the concentration of this compound and the specific physiological conditions.
Biochemical Analysis
Biochemical Properties
5-Benzylidenebarbituric acid is known to interact with various enzymes, proteins, and other biomolecules. For instance, it has been reported to act as an inhibitor of enzymes like urease, xanthine oxidase, and tyrosinase . The nature of these interactions is largely dependent on the specific biochemical context and the other molecules involved.
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with various biomolecules. It is known to exert its effects at the molecular level, including binding interactions with biomolecules and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Benzylidenebarbituric acid typically involves the Knoevenagel condensation reaction. This reaction is carried out by reacting barbituric acid with benzaldehyde in the presence of a base such as piperidine or ethanolamine . The reaction can be performed in various solvents, including ethanol, methanol, and water. The reaction conditions can vary, with some methods requiring refluxing for several hours, while others can be completed at room temperature .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be optimized by using green chemistry principles. For example, the reaction can be carried out in water as a solvent under electrochemical conditions, which allows for a fast, catalyst-free, and atom-economical synthesis . This method not only reduces the environmental impact but also improves the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
5-Benzylidenebarbituric acid undergoes various chemical reactions, including:
Michael Addition: The compound can form Michael adducts with nucleophiles such as alkoxides, amines, thiols, and water.
Hetero-Diels-Alder Reaction: It can react as a diene in a hetero-Diels-Alder reaction to form various pyrano[2,3-d]pyrimidine derivatives.
Common Reagents and Conditions
Oxidation: Mild oxidizing agents such as hydrogen peroxide or oxygen can be used.
Michael Addition: Nucleophiles like alkoxides, amines, and thiols are commonly used under basic conditions.
Hetero-Diels-Alder Reaction: This reaction typically requires a diene and a dienophile under thermal or catalytic conditions.
Major Products Formed
Oxidation: Oxidized derivatives of this compound.
Michael Addition: Symmetric Michael adducts.
Hetero-Diels-Alder Reaction: Pyrano[2,3-d]pyrimidine derivatives with various biological activities.
Scientific Research Applications
5-Benzylidenebarbituric acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
5-Benzylidene-2-thiobarbituric acid: Similar in structure but contains a sulfur atom in place of an oxygen atom.
5-Phenyl-1H-pyrano[2,3-d]pyrimidine-2,4(3H,5H)-dione: A derivative formed through the hetero-Diels-Alder reaction.
Uniqueness
5-Benzylidenebarbituric acid is unique due to its strongly polarized exocyclic double bond, which makes it highly reactive in various chemical transformations. This reactivity allows it to participate in a wide range of reactions, making it a versatile compound in organic synthesis .
Properties
IUPAC Name |
5-benzylidene-1,3-diazinane-2,4,6-trione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O3/c14-9-8(10(15)13-11(16)12-9)6-7-4-2-1-3-5-7/h1-6H,(H2,12,13,14,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMWDWOZYVQQAMI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=C2C(=O)NC(=O)NC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50286913 | |
Record name | 5-Benzylidenebarbituric acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50286913 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27402-47-7 | |
Record name | 5-Benzylidenebarbituric acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=179809 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-Benzylidenebarbituric acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48255 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-Benzylidenebarbituric acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50286913 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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